2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one
Brand Name: Vulcanchem
CAS No.: 923083-73-2
VCID: VC4211333
InChI: InChI=1S/C19H16ClFN2O/c1-12-6-7-14(13(2)10-12)18-8-9-19(24)23(22-18)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C
Molecular Formula: C19H16ClFN2O
Molecular Weight: 342.8

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one

CAS No.: 923083-73-2

Cat. No.: VC4211333

Molecular Formula: C19H16ClFN2O

Molecular Weight: 342.8

* For research use only. Not for human or veterinary use.

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)-2,3-dihydropyridazin-3-one - 923083-73-2

Specification

CAS No. 923083-73-2
Molecular Formula C19H16ClFN2O
Molecular Weight 342.8
IUPAC Name 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one
Standard InChI InChI=1S/C19H16ClFN2O/c1-12-6-7-14(13(2)10-12)18-8-9-19(24)23(22-18)11-15-16(20)4-3-5-17(15)21/h3-10H,11H2,1-2H3
Standard InChI Key FXWBELIAGYAENG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)C

Introduction

Synthesis

The synthesis of pyridazinone derivatives typically involves cyclization reactions using hydrazine derivatives and diketones or related precursors. For this compound:

  • Step 1: Formation of the Pyridazinone Core

    • A diketone precursor reacts with hydrazine hydrate to form the dihydropyridazinone ring system.

  • Step 2: Substitution Reactions

    • The (2-chloro-6-fluorophenyl)methyl group is introduced through alkylation.

    • The (2,4-dimethylphenyl) group is incorporated via electrophilic aromatic substitution or a similar reaction.

These steps are carried out under controlled temperatures using catalysts or bases to ensure regioselectivity.

Biological Activity

Pyridazinone derivatives are known for their pharmacological potential. While specific data for this compound may not be available, its structural analogs exhibit diverse biological activities:

Potential Activities:

  • Anti-inflammatory: The presence of halogenated phenyl groups enhances lipophilicity, aiding in membrane permeability and interaction with inflammatory mediators.

  • Anticancer: Fluorine substitution often improves metabolic stability and binding affinity to cancer-related enzymes or receptors.

  • Antimicrobial: The pyridazinone core has been linked to antibacterial and antifungal properties.

Mechanism of Action:

  • Likely involves inhibition of key enzymes or receptors (e.g., COX-2 for anti-inflammatory effects or kinases for anticancer activity).

  • Halogen atoms may enhance binding through halogen bonding with target proteins.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniqueObservations
NMR SpectroscopyConfirm chemical shifts for aromatic protons and methyl groups.
Mass SpectrometryConfirms molecular weight (~330.79 g/mol).
IR SpectroscopyIdentifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}).
X-ray CrystallographyDetermines precise 3D molecular structure.

Applications in Drug Development

This compound’s structural features make it a promising candidate for drug discovery programs:

  • Lead Optimization: Modifications to the halogenated phenyl groups or pyridazinone core could enhance activity or reduce toxicity.

  • Drug Delivery: Its moderate molecular weight and lipophilicity suggest good oral bioavailability.

  • Target Diseases:

    • Chronic inflammatory conditions (e.g., arthritis).

    • Cancers with overexpressed kinase pathways.

    • Resistant bacterial infections.

Future Research Directions

To fully explore the potential of this compound, further studies are recommended:

  • In Vitro Studies:

    • Test against cancer cell lines and inflammatory markers.

    • Evaluate antimicrobial efficacy against resistant pathogens.

  • In Silico Modeling:

    • Docking studies to predict binding affinity with biological targets.

  • Toxicological Profiling:

    • Assess safety through cytotoxicity assays and animal models.

  • Structure-Activity Relationship (SAR) Studies:

    • Investigate how substitutions on the phenyl rings affect potency.

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